1-Ethyl-2-(furan-2-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-ethyl-2-(furan-2-yl)pyrrolidine |
InChI |
InChI=1S/C10H15NO/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h4,6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
WURUMGUBMAZJFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CC=CO2 |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Analysis of 1 Ethyl 2 Furan 2 Yl Pyrrolidine Analogues
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a potential 1-ethyl-2-(furan-2-yl)pyrrolidine analogue provides significant structural information. For the related compound, ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, the following proton signals have been reported: The furan (B31954) ring protons appear as distinct signals at 7.39 ppm (d, J = 1.9 Hz, 1H), 6.38 ppm (d, J = 3.0 Hz, 1H), and 6.32 ppm (dd, J = 3.2, 1.8 Hz, 1H). nih.gov The pyrrolidine (B122466) ring protons and the ethyl group protons exhibit more complex splitting patterns and chemical shifts depending on their stereochemical environment. For instance, the N-CH proton is observed at 4.75 ppm (d, J = 8.5 Hz, 1H), and the N-CH₂ protons of the ethyl group appear as a multiplet around 3.46 ppm and 2.73 ppm. nih.gov The terminal methyl group of the N-ethyl substituent is expected to be a triplet around 0.89 ppm. nih.gov
By comparison, the ¹H NMR spectrum of 1-ethyl-2-pyrrolidone, a core component of the target molecule, shows the ethyl group protons at approximately 1.1 ppm (triplet) and 3.2 ppm (quartet), with the pyrrolidine ring protons appearing as multiplets between 1.9 and 3.4 ppm. chemicalbook.com For this compound, one would anticipate a combination of these features, with the furan protons in the aromatic region and the pyrrolidine and ethyl group protons in the aliphatic region, with their precise chemical shifts and coupling constants being highly dependent on the stereochemistry at the C2 position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the analogue ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, the carbonyl carbons of the ester and lactam groups are observed at 171.73 ppm and 171.08 ppm, respectively. The furan ring carbons appear at 149.17 ppm, 143.84 ppm, 110.83 ppm, and 110.72 ppm. nih.gov The pyrrolidine ring carbons and the N-ethyl carbons are found in the range of 12-73 ppm. nih.gov
For 1-ethyl-2-pyrrolidone, the carbonyl carbon is at approximately 175 ppm, the N-CH₂ carbon at around 42 ppm, the N-CH₂CH₃ at about 13 ppm, and the pyrrolidine ring carbons between 18 and 31 ppm. chemicalbook.com For this compound, the furan carbons would be expected in the range of 110-150 ppm, while the pyrrolidine and ethyl carbons would show shifts influenced by the adjacent furan ring.
Interactive Data Table: Predicted NMR Data for this compound based on Analogues
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Furan H3' | ~6.3 | ~110 |
| Furan H4' | ~6.3 | ~110 |
| Furan H5' | ~7.4 | ~143 |
| Pyrrolidine H2 | Dependent on stereochemistry | ~60-65 |
| Pyrrolidine CH₂ (3,4,5) | ~1.8-3.5 | ~20-50 |
| N-CH₂ | ~2.7-3.5 | ~40-45 |
| N-CH₂CH₃ | ~1.0-1.2 | ~12-15 |
| Furan C2' | - | ~150-155 |
| Furan C3' | - | ~110 |
| Furan C4' | - | ~110 |
| Furan C5' | - | ~143 |
| Pyrrolidine C2 | - | ~60-65 |
| Pyrrolidine C3, C4, C5 | - | ~20-50 |
| N-CH₂ | - | ~40-45 |
| N-CH₂CH₃ | - | ~12-15 |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate shows characteristic carbonyl stretching frequencies at 1733 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (lactam C=O). nih.gov The spectrum of 1-ethyl-2-pyrrolidone displays a strong absorption band for the amide C=O stretch typically around 1680-1700 cm⁻¹. chemicalbook.com For this compound, which lacks a carbonyl group on the pyrrolidine ring, the most characteristic peaks would be from the furan ring (C-O-C stretching around 1000-1300 cm⁻¹ and C=C stretching around 1500-1600 cm⁻¹) and the C-N stretching of the pyrrolidine ring (around 1100-1200 cm⁻¹). The C-H stretching vibrations of the aliphatic and aromatic portions would be observed around 2850-3100 cm⁻¹.
Interactive Data Table: Expected IR Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H (furan) | 3100 - 3000 |
| Aliphatic C-H (pyrrolidine, ethyl) | 3000 - 2850 |
| C=C (furan) | 1600 - 1475 |
| C-O-C (furan) | 1300 - 1000 |
| C-N (pyrrolidine) | 1250 - 1020 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For the analogue ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, the molecular ion peak [M⁺] was found at m/z 267.1, which corresponds to the calculated molecular weight. nih.gov The mass spectrum of 1-ethyl-2-pyrrolidone shows a molecular ion peak at m/z 113. nist.gov For this compound, the expected molecular ion peak would be at m/z 165. Common fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the furan or pyrrolidine rings.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a newly synthesized compound. For any synthesized analogue of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen must be within ±0.4% of the calculated theoretical values to confirm its purity and composition. This technique is a standard requirement for the characterization of new chemical entities.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is performed on crystal structures determined by X-ray diffraction. For heterocyclic compounds containing furan and pyrrolidine rings, Hirshfeld surface analysis can reveal the nature and extent of hydrogen bonds, van der Waals forces, and π-π stacking interactions that govern the crystal packing.
In a study of a compound containing both furan and benzodiazepine (B76468) rings, Hirshfeld surface analysis indicated that the most significant contributions to crystal packing were from H···H (46.8%), H···O/O···H (23.5%), and H···C/C···H (15.8%) interactions, highlighting the dominance of van der Waals forces. nih.gov For a dipyrrolo-diazaborinine derivative with a furan substituent, Hirshfeld analysis showed that H···H (48.6%), F···H/H···F (19.8%), and C···H/H···C (19.0%) interactions were most important. researchgate.net These examples suggest that for a crystalline form of this compound, H···H, C···H/H···C, and N···H/H···N or O···H/H···O (if co-crystallized with a protic solvent) interactions would likely be the dominant forces dictating the supramolecular assembly. The furan ring could also participate in π-π stacking interactions, which would be visible on the shape index and d_norm surfaces of the Hirshfeld analysis. nih.gov
Computational Chemistry and Theoretical Investigations of 1 Ethyl 2 Furan 2 Yl Pyrrolidine Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for the quantum chemical investigation of molecular properties. arabjchem.org It offers a balance between computational cost and accuracy, making it suitable for studying relatively complex organic molecules. Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G* or higher, to solve the electronic structure of the molecule. arabjchem.orgdergipark.org.tr
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations are used to determine key electronic descriptors. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. arabjchem.orgnih.gov
The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For analogues of 1-Ethyl-2-(furan-2-yl)pyrrolidine, such as substituted pyrrolidinones and pyridine (B92270) derivatives, DFT calculations have been used to determine these values and predict their reactivity. arabjchem.orgdergipark.org.tr For instance, studies on related heterocyclic systems show that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic behavior and potential for interaction with other molecules. dergipark.org.tr
Table 1: Representative Frontier Orbital Energies for Analogous Heterocyclic Compounds Note: This table presents hypothetical data based on typical values found in the literature for analogous compounds to illustrate the concept.
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Analogue A (Electron-donating sub.) | -5.8 | -1.2 | 4.6 | High |
| Analogue B (Unsubstituted) | -6.5 | -1.0 | 5.5 | Moderate |
| Analogue C (Electron-withdrawing sub.) | -7.1 | -1.5 | 5.6 | Low |
The three-dimensional structure of a molecule is crucial for its function, especially in biological systems. Pyrrolidine-containing compounds are known for their conformational flexibility, particularly the puckering of the five-membered ring. nih.govfrontiersin.org The pyrrolidine (B122466) ring typically adopts envelope or twisted conformations, such as Cγ-endo or Cγ-exo puckers. frontiersin.orgnih.gov The relative stability of these conformers can be determined using DFT calculations. The presence of substituents, like the ethyl group on the nitrogen and the furan (B31954) ring at position 2, heavily influences these preferences. nih.gov
Furthermore, the rotation around the single bond connecting the pyrrolidine and furan rings leads to different conformers. Theoretical studies on similar bi-heterocyclic systems, such as 3-formyl-furan, have shown that the relative orientation of the rings (e.g., X,O-trans vs. X,O-cis) is governed by a delicate balance of steric hindrance, conjugation, and electrostatic interactions. rsc.org For this compound analogues, computational analysis is essential to identify the lowest energy conformers, which are the most likely to be populated and thus responsible for the molecule's observed properties and biological activity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that illustrate the charge distribution within a molecule. dergipark.org.tr These maps plot the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different potential values.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack (e.g., around the oxygen atom of the furan ring or a carbonyl group in an analogue).
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.
Green regions represent neutral potential.
MEP diagrams for analogues of this compound help identify the reactive sites for electrophilic and nucleophilic reactions and visualize the regions involved in intermolecular interactions like hydrogen bonding. dergipark.org.trnih.gov
DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the structure of a synthesized compound. The calculations help in assigning specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecular structure.
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.govijper.org This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential mechanisms of action at a molecular level. researchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. ijper.org
For analogues of this compound, molecular docking can be used to investigate their potential to inhibit specific protein targets. For example, docking studies on furan and pyrrolidinone derivatives have been performed against various enzymes, such as acetylcholinesterase or bacterial enzymes like enoyl reductase. ijper.orgresearchgate.net
The primary outputs of a docking simulation are the binding affinity and the binding mode.
Binding Affinity: This is typically expressed as a "docking score" in units of kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. This score allows for the ranking of different compounds against a single target. researchgate.net
Binding Mode: This refers to the specific pose (orientation and conformation) of the ligand within the protein's active site. Analysis of the binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. ijper.org Studies on furan-containing compounds have shown that pi-pi stacking interactions between the furan ring and aromatic residues like tyrosine or phenylalanine can be crucial for binding. ijper.org
Table 2: Representative Molecular Docking Results for Pyrrolidine-Furan Analogues Note: This table is illustrative, showing the kind of data generated from docking simulations as reported for analogous compounds in the literature.
| Compound Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|---|
| Analogue 1 | Enoyl Reductase (1C14) | -8.5 | TYR 146, PHE 94 | Pi-pi stacking, Hydrophobic |
| Analogue 2 | Acetylcholinesterase (4EY7) | -9.2 | TRP 84, TYR 334 | Hydrogen bond, Pi-pi stacking |
| Analogue 3 | DNA Gyrase (5MMO) | -7.9 | ASP 73, GLY 77 | Hydrogen bond, Electrostatic |
These simulations provide a rational basis for the observed biological activity of certain analogues and guide the synthesis of new derivatives with improved binding affinity and specificity. nih.gov
Evaluation of Interactions with Biological Targets (e.g., Enzyme Active Sites, Receptor Binding Pockets)
Computational docking and molecular modeling are pivotal in predicting and analyzing the binding of this compound analogues to biological targets. These methods simulate the interaction between the small molecule (ligand) and a macromolecular target, such as an enzyme or receptor, to predict the binding affinity and mode.
For instance, in studies of pyrrolidine-based inhibitors targeting enzymes, molecular docking can identify key interactions within the active site. For analogues of this compound, it is anticipated that the furan ring's oxygen atom could act as a hydrogen bond acceptor, while the pyrrolidine nitrogen, depending on its protonation state, could also participate in hydrogen bonding. The ethyl group would likely engage in hydrophobic interactions within the binding pocket.
Research on structurally related 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor, which is implicated in graft-versus-host disease, has demonstrated the utility of these approaches. nih.gov Although specific docking studies on this compound are not widely published, data from analogous systems highlight the types of interactions that are crucial for biological activity. For example, molecular docking simulations of 1-(pyrrolidin-2-yl)propan-2-one (B1500871) derivatives with Deoxyribonuclease I (DNase I) have revealed the importance of interactions with specific amino acid residues such as Glu 39, His 134, and Asn 170 for binding affinity. researchgate.net
A representative analysis of potential interactions, based on similar heterocyclic compounds, is presented below:
| Target Enzyme/Receptor | Interacting Residues (Hypothetical) | Type of Interaction | Reference Compound Class |
| ST2 Receptor | Lys89, Tyr114 | Hydrogen Bond, π-π Stacking | 1-(Furan-2-ylmethyl)pyrrolidine derivatives nih.gov |
| DNase I | Glu39, His134, Asn170 | Hydrogen Bond, Electrostatic | 1-(pyrrolidin-2-yl)propan-2-one derivatives researchgate.net |
| Pf 5-ALAS | Asp189, Ser253 | Hydrogen Bond | Pyrrolidine-scaffold inhibitors nih.gov |
Molecular Dynamics (MD) Simulations and Binding Energy Calculations (MM-PBSA)
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex compared to static docking. By simulating the movements of atoms over time, MD can assess the stability of the binding pose and the conformational changes in both the ligand and the protein. These simulations are crucial for validating docking results and providing a more accurate estimation of binding affinity.
For a compound like this compound bound to a target, MD simulations could track the stability of key hydrogen bonds and hydrophobic contacts. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to ensure the complex remains stable throughout the simulation.
Following MD simulations, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy. This approach provides a more quantitative measure of binding affinity than docking scores alone. Studies on other pyrrolidine derivatives have successfully employed MD simulations to confirm the stability of the ligand in the active site of enzymes like Plasmodium falciparum 5-aminolevulinate synthase (Pf 5-ALAS). nih.gov
A hypothetical summary of MD simulation results for a this compound analogue bound to a kinase active site is shown below:
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Sufficient time to assess stability. |
| Average RMSD of Ligand | 1.5 Å | Indicates a stable binding pose. |
| Key Hydrogen Bond Occupancy | > 80% | Shows persistent and strong hydrogen bonding. |
| MM-PBSA Binding Energy | -45.5 kcal/mol | Suggests strong binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are developed by calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to find a correlation with experimentally determined activity, such as IC50 values.
For a series of this compound analogues, a QSAR study could identify which structural features are most important for a particular biological effect. For example, modifications to the substituents on the furan or pyrrolidine rings could be correlated with changes in activity. The development of QSAR models for pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors has shown the power of this approach in drug design. nih.gov Both multiple linear regression (MLR) and more complex methods like artificial neural networks (ANN) can be employed to build robust QSAR models. nih.gov
A representative QSAR model for a hypothetical series of furan-pyrrolidine compounds might look like:
pIC50 = 0.85 * ClogP - 0.23 * TPSA + 1.5 * (Number of H-bond donors) + 2.1
This equation would suggest that higher lipophilicity (ClogP) and a greater number of hydrogen bond donors increase the inhibitory activity, while a larger topological polar surface area (TPSA) is detrimental.
Investigation of Non-Linear Optical (NLO) Properties via Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic and optical properties of molecules, including their non-linear optical (NLO) response. NLO materials are important for applications in optoelectronics and photonics. nih.gov The presence of a π-conjugated furan ring system in this compound suggests that it and its derivatives could exhibit NLO properties.
Calculations of the first hyperpolarizability (β) are a key indicator of second-order NLO activity. For push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-system, β values can be significant. The furan ring in furan-containing π-conjugated compounds is known to be electron-rich and can influence the electronic and photophysical properties. mdpi.com While the pyrrolidine ring itself is not a strong donor or acceptor, modifications to introduce such groups could lead to interesting NLO properties. Computational studies on porphyrin-fullerene hybrids containing furan spacers have demonstrated the use of DFT to predict NLO responses. nih.gov
A table of calculated NLO properties for a hypothetical series of push-pull furan-pyrrolidine analogues is presented below:
| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (β) (a.u.) |
| Analogue 1 | -N(CH3)2 | -NO2 | 1500 |
| Analogue 2 | -OCH3 | -CN | 950 |
| Analogue 3 | -H | -H | 50 |
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It examines the interactions between filled and vacant orbitals, providing a quantitative measure of hyperconjugative and charge transfer effects. Natural Population Analysis (NPA) provides a more chemically intuitive picture of the atomic charges and electron distribution than other methods.
For this compound, NBO analysis could reveal the extent of electron delocalization from the furan ring to the pyrrolidine ring and any attached substituents. The stabilization energies (E(2)) associated with donor-acceptor interactions provide insight into the molecule's electronic structure and reactivity. For example, a strong interaction between a lone pair on the furan oxygen and an antibonding orbital of an adjacent bond would indicate significant electron delocalization. NBO analysis has been effectively used to study the electronic structure of furan-imidazole and other heterocyclic systems. acadpubl.eunih.govresearchgate.net
A representative NBO analysis for this compound might show the following key interactions:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) O (furan) | π(C=C) (furan) | 22.5 |
| π(C=C) (furan) | σ(C-N) (pyrrolidine) | 3.1 |
| LP(1) N (pyrrolidine) | σ*(C-C) (pyrrolidine) | 4.5 |
These values would indicate significant delocalization within the furan ring and a smaller, but still present, electronic interaction between the two ring systems.
No Publicly Available Research Found for this compound
A thorough review of scientific literature and chemical databases has revealed no publicly available research or data specifically detailing the biological activity mechanisms of the chemical compound "this compound" or its derivatives.
Consequently, it is not possible to provide an article on the "Exploration of Biological Activity Mechanisms in this compound Derivatives" as outlined in the request. The specified subtopics, including the modulation of the ST2/IL-33 axis, targeting of the MDM2-p53 interaction, and inhibition of acetylcholinesterase or MurA, could not be addressed in the context of this particular compound due to the absence of relevant studies in the public domain.
Similarly, information regarding the impact of this compound on cellular processes such as anti-inflammatory responses and anti-alloreactivity effects in preclinical models is not available in published research.
It is recommended to verify the chemical name and structure of the compound of interest, as it may be known under a different name or be a novel compound for which research has not yet been disseminated. Without accessible scientific data, a detailed and accurate exploration of its biological activities cannot be compiled.
Exploration of Biological Activity Mechanisms in 1 Ethyl 2 Furan 2 Yl Pyrrolidine Derivatives
Impact on Cellular Processes and Responses in Preclinical Models
Antioxidant and Antiradical Activity
The exploration of antioxidant and antiradical properties of pyrrolidine (B122466) derivatives is a significant area of research, given the role of oxidative stress in numerous pathological conditions. While specific studies on the antioxidant activity of 1-Ethyl-2-(furan-2-yl)pyrrolidine are not extensively documented, research on related pyrrolidin-2-one and furan (B31954) derivatives provides valuable insights into their potential as radical scavengers.
Pyrrolidin-2-one derivatives have been synthesized and evaluated for their ability to scavenge free radicals, often using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net In these studies, the presence of specific functional groups on the pyrrolidin-2-one core was found to be crucial for antioxidant potency. For instance, a series of novel pyrrolidin-2-one derivatives demonstrated varying degrees of radical scavenging activity, with some compounds showing significant antioxidant effects. researchgate.netnih.gov One particular derivative, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (compound EP-40), exhibited notable antioxidant effects alongside its antiarrhythmic properties. nih.gov
The furan moiety is also a well-known contributor to the antioxidant capacity of various compounds. mdpi.com The mechanism often involves the donation of a hydrogen atom from a hydroxyl group or the stabilization of a radical species through the delocalization of electrons within the furan ring system.
While direct data for this compound is scarce, the combined presence of the pyrrolidine and furan rings suggests a potential for antioxidant and antiradical activity. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the furan ring can influence the electronic environment of the molecule, potentially contributing to its ability to neutralize reactive oxygen species. Further investigation is warranted to specifically quantify the antioxidant potential of this compound and its derivatives.
Table 1: Antioxidant Activity of Selected Pyrrolidin-2-one Derivatives (Illustrative data based on related compounds)
| Compound | Antioxidant Activity (DPPH Scavenging) | Reference |
| Pyrrolidin-2-one Derivative 1 | Moderate | researchgate.net |
| Pyrrolidin-2-one Derivative 2 | Potent | researchgate.net |
| Compound EP-40 | Significant | nih.gov |
Note: This table is illustrative and presents findings for related pyrrolidin-2-one derivatives to highlight the potential antioxidant activity within this class of compounds, in the absence of specific data for this compound.
Inhibition of Cell Growth and Induction of Apoptosis in Cancer Cell Lines
The development of novel anticancer agents remains a critical focus of medicinal chemistry. Pyrrolidine and furan-containing compounds have independently shown promise in this area. nih.govmdpi.com The investigation into derivatives of this compound reveals their potential to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.
A study on a series of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazole derivatives, which contain the 2-(furan-2-yl)pyrrolidine (B1273965) moiety, demonstrated significant in vitro cytotoxicity against hepatocellular carcinoma (HepG2) human liver cancer cell lines. ymerdigital.com Several of the synthesized compounds exhibited potent anticancer activity, with some showing better IC50 values than the standard reference drug. ymerdigital.com This suggests that the furan-pyrrolidine scaffold can be a key pharmacophore for anticancer drug design.
The mechanism of action for such compounds often involves the induction of apoptosis. Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Compounds that can reactivate this process are valuable therapeutic candidates. The induction of apoptosis by pyrrolidine derivatives can occur through various signaling pathways, often involving the activation of caspases, which are proteases that execute the apoptotic program.
For instance, novel spirooxindole pyrrolidine analogs have been shown to induce apoptosis and decrease cell proliferation. rsc.org Similarly, other pyrrolidine derivatives have been found to cause cell cycle arrest, another important mechanism for controlling cancer cell growth. nih.gov While direct mechanistic studies on this compound are limited, the cytotoxic effects observed in its closely related derivatives strongly suggest that it may also inhibit cancer cell growth and induce apoptosis.
Table 2: In Vitro Cytotoxicity of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(pyrrolidin-1-yl)ethyl)-1H-imidazole Derivatives against HepG2 Cancer Cell Line
| Compound | IC50 (µg/mL) |
| 1a | 45.32 |
| 2a | 39.87 |
| 3a | 35.65 |
| 4a | 30.21 |
| 5a | 28.43 |
| 6a | 25.87 |
| 7a | 20.12 |
| 8a | 18.98 |
| Standard | 21.34 |
| Data sourced from a study on related imidazole (B134444) derivatives containing the 2-(furan-2-yl)pyrrolidine scaffold. ymerdigital.com |
Stereochemical Influence on Biological Function
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its biological activity. For compounds with chiral centers, such as this compound, different stereoisomers can exhibit vastly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with a specific stereoisomer.
Diastereoselectivity in Biological Activity
Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound derivatives, which can have multiple chiral centers, the relative configuration of these centers can lead to significant differences in biological activity. This phenomenon, known as diastereoselectivity, is a key consideration in drug design.
While specific studies on the diastereoselectivity of this compound are not widely available, research on related structures provides strong evidence for its importance. The synthesis of functionalized 2-furyl-pyrrolidine derivatives has been achieved with high diastereoselectivity, highlighting the ability to control the spatial arrangement of substituents.
Correlation between Spatial Orientation of Substituents and Binding Affinity
The binding affinity of a ligand to its biological target is directly influenced by the spatial orientation of its functional groups. A study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of Stimulation-2 (ST2), a receptor involved in inflammatory responses, provides excellent insights into this correlation. nih.govnih.gov In this study, various substituents were introduced onto the furan and pyrrolidine rings, and their effects on the binding affinity to ST2 were evaluated. nih.gov
Table 3: Structure-Activity Relationship of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors
| Compound | Substitution on Phenyl Ring | IC50 (µM) |
| iST2-1 (parent compound) | - | ~46 |
| 3c | 4-dimethyl amine | ~15-23 |
| 4a | 4-pyrrolidine | ~15-23 |
| 4b | 4-piperidine | ~15-23 |
| 9a | 4-methyl ester | ~15-23 |
| 10 | 4-carboxylic acid | Reduced activity |
| 4c | 3-pyrrolidine | ~5-7 |
| 4d | 3-piperidine | ~5-7 |
| 9b | 3-dimethyl amine | ~5-7 |
| Data adapted from a study on ST2 inhibitors with a similar core structure. nih.gov |
Structure Activity Relationship Sar Studies and Derivative Design
Systematic Modification of Pyrrolidine (B122466) Ring Substituents and their Biological Impact
The pyrrolidine ring itself offers multiple points for modification, and the nature of these substituents profoundly impacts the molecule's biological effects. Research has shown that polysubstituted pyrrolidines can exhibit significant antiproliferative activities against various cancer cell lines. nih.gov For instance, certain pyrrolidine derivatives have demonstrated potent inhibitory effects on cancer cells, with IC50 values in the low micromolar range. nih.gov These compounds can induce cell cycle arrest and apoptosis, highlighting the potential of this scaffold in developing new anticancer therapies. nih.gov
The introduction of different functional groups at various positions on the pyrrolidine ring can lead to a diverse range of biological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.gov The versatility of the pyrrolidine core allows for the incorporation of various pharmacophores, leading to hybrid molecules with enhanced or novel therapeutic effects. nih.gov
Role of Furan (B31954) Moiety Modifications in Modulating Bioactivity
The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a crucial component of the 1-Ethyl-2-(furan-2-yl)pyrrolidine structure. mdpi.com Modifications to this moiety have been shown to significantly influence the biological activity of the resulting derivatives. Furan and its derivatives are known to possess a wide spectrum of biological properties, including antibacterial, antiviral, and anti-inflammatory activities. mdpi.com
In the context of pyrrolidine-furan hybrids, altering the substituents on the furan ring can modulate their interaction with biological targets. For example, in a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of the ST2 receptor, modifications on the furan ring were explored to improve their activity. nih.govnih.gov These studies demonstrated that strategic placement of substituents on the furan ring could enhance the inhibitory potency of the compounds. nih.govnih.gov
Influence of N-Alkylation on Biological Potency and Selectivity
The nitrogen atom of the pyrrolidine ring is a key site for modification, and the nature of the N-alkyl group can have a substantial impact on the biological properties of the molecule. The ethyl group in this compound is just one possibility, and varying the length and nature of this alkyl chain can fine-tune the compound's potency and selectivity.
Studies on related cathinone (B1664624) analogs have shown that the length of the α-carbon side-chain, which is analogous to the N-alkyl group in this context, plays a critical role in their mechanism of action and potency as dopamine (B1211576) uptake inhibitors. ub.edu An inverted U-shaped relationship was observed, where potency increased with chain length up to a certain point before decreasing. ub.edu This suggests that an optimal N-alkyl chain length exists for maximizing the desired biological activity. Furthermore, the substitution of a pyrrolidine ring with a secondary amine has been shown to increase cytotoxic activity in some cases, indicating the importance of the cyclic amine structure. ub.edu
Catalytic methods have been developed for the N-alkylation of pyrrolidine derivatives, providing sustainable routes to a wide range of N-alkylated heterocycles. researchgate.net This allows for the systematic exploration of the impact of different N-alkyl groups on biological activity.
Design and Synthesis of Stereoselective Pyrrolidine-Furan Analogues
The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. nih.gov The presence of multiple stereogenic centers in derivatives of this compound means that different stereoisomers can have vastly different biological profiles. Therefore, the stereoselective synthesis of these analogs is of paramount importance. mdpi.com
Various stereoselective methods have been developed for the synthesis of pyrrolidine derivatives, often starting from optically pure precursors like proline or employing stereoselective cyclization reactions. mdpi.com Domino reactions have also been utilized to create functionalized 2-furyl-pyrrolidine derivatives with high diastereoselectivity. nih.gov The ability to control the stereochemistry allows for the investigation of the specific spatial arrangement required for optimal interaction with a biological target.
A racemic oxopyrrolidine compound, Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, which contains three stereogenic centers, has been synthesized and its crystal structure determined. nih.gov This type of detailed structural information is invaluable for understanding the three-dimensional requirements for bioactivity and for the rational design of more potent and selective analogs.
Development of Spirocyclic Pyrrolidine Derivatives for Targeted Interactions
To further explore the chemical space and enhance the drug-like properties of pyrrolidine-based compounds, researchers have developed spirocyclic derivatives. pharaohacademy.com Spirocycles, where two rings share a single atom, introduce conformational rigidity and a three-dimensional character that can lead to improved binding affinity and selectivity for biological targets.
The pyrrolizine nucleus, a bicyclic system containing a pyrrolidine ring, is found in many natural and synthetic compounds with diverse biological activities, including anticancer and anti-inflammatory effects. pharaohacademy.com The synthesis of spiro-pyrrolizine derivatives has been explored as a strategy to develop novel therapeutic agents. pharaohacademy.com These rigid structures can orient substituents in specific spatial arrangements, facilitating targeted interactions with proteins and other biological macromolecules.
Rational Design Approaches for Enhanced Bioactivity and Selectivity
The development of potent and selective analogs of this compound increasingly relies on rational design approaches. nih.gov By combining computational modeling, such as docking analysis, with synthetic chemistry, researchers can predict how modifications to the lead structure will affect its binding to a target protein. nih.gov
This structure-based rational design approach has been successfully used to develop inhibitors for various enzymes. nih.gov For example, by understanding the binding mode of a lead compound, it is possible to design new derivatives with improved inhibitory activity. nih.gov This iterative process of design, synthesis, and biological evaluation is a powerful tool for optimizing the therapeutic potential of the pyrrolidine-furan scaffold.
Chemically Stable Analogues and Isomerization Behavior
The chemical stability and potential for isomerization are important considerations in the development of any drug candidate. For pyrrolidine-furan derivatives, the stability of the furan ring and the potential for racemization at the stereogenic centers of the pyrrolidine ring are key factors.
The synthesis of chemically stable analogs is crucial for ensuring that a compound can withstand physiological conditions and maintain its active conformation. Research into the synthesis of various pyrrolidine derivatives often focuses on creating stable compounds that can be reliably studied for their biological activity. nih.govumn.edu Understanding the potential for isomerization is also critical, as different isomers may have different biological activities and toxicities. The development of stereoselective synthetic methods helps to control the isomeric composition of the final product. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-2-(furan-2-yl)pyrrolidine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified procedure involves reacting 2-furan derivatives with ethyl-substituted pyrrolidine precursors in the presence of catalysts like DBU (1,8-diazabicycloundec-7-ene) in THF at room temperature, followed by purification via triethylamine-treated silica gel column chromatography . Reaction optimization includes adjusting stoichiometry (e.g., 1.1:1 molar ratio of pyrrolidine to furan derivative) and monitoring progress with TLC (Rf ~0.20 in 2.5% EtOAc/CH₂Cl₂) .
Q. How can TLC and extraction protocols be standardized for monitoring synthesis and purification?
- Methodology : Use TLC with silica gel plates and a mobile phase of 2.5% EtOAc/CH₂Cl₂ to track reaction progress. For extraction, employ ethyl acetate (3 × 60 mL) after aqueous workup, followed by washing with ammonium chloride solution and drying over MgSO₄ . Confirm purity via NMR (e.g., δ 10.01 ppm for aldehyde protons in related pyrrolidine derivatives) .
Q. What safety protocols are critical during handling and waste disposal?
- Guidelines : Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods. Avoid skin contact due to potential toxicity. Post-experiment, segregate waste into halogenated/non-halogenated categories and consult certified disposal services .
Q. How are X-ray diffraction techniques applied to determine crystal cell parameters?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves cell parameters (e.g., a, b, c, α, β, γ). Refinement via SHELX-76 or SHELXL-97 software achieves R-factors <0.05 for high-resolution data .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved using SHELX software?
- Methodology : For twinned or low-resolution data, use SHELXL's TWIN/BASF commands to model twin domains. Validate refinement with Rint <0.1 and Fo/Fc correlation >0.98. For ambiguous electron density, apply DFIX/ISOR restraints to stabilize thermal parameters .
Q. What strategies enable functionalization of the pyrrolidine ring for SAR studies?
- Approach : Introduce substituents via (a) nucleophilic addition at the ethyl group using Grignard reagents or (b) sulfonylation at the furan oxygen. For example, react with 5-bromothiophene-2-sulfonyl chloride to generate 1-[(5-bromothiophen-2-yl)sulfonyl] derivatives . Characterize products via LC-MS and [¹H/¹³C NMR] .
Q. How do structural modifications impact biological activity and SAR?
- Analysis : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding. Evaluate antimicrobial or CNS activity via enzymatic assays (IC₅₀ measurements) and molecular docking (e.g., AutoDock Vina) to correlate substituent polarity with target affinity .
Q. What advanced spectroscopic techniques resolve ambiguous NMR signals in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
